

Cellular Consequences and Downstream Effects

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Compound Focus: Vps34-IN-1

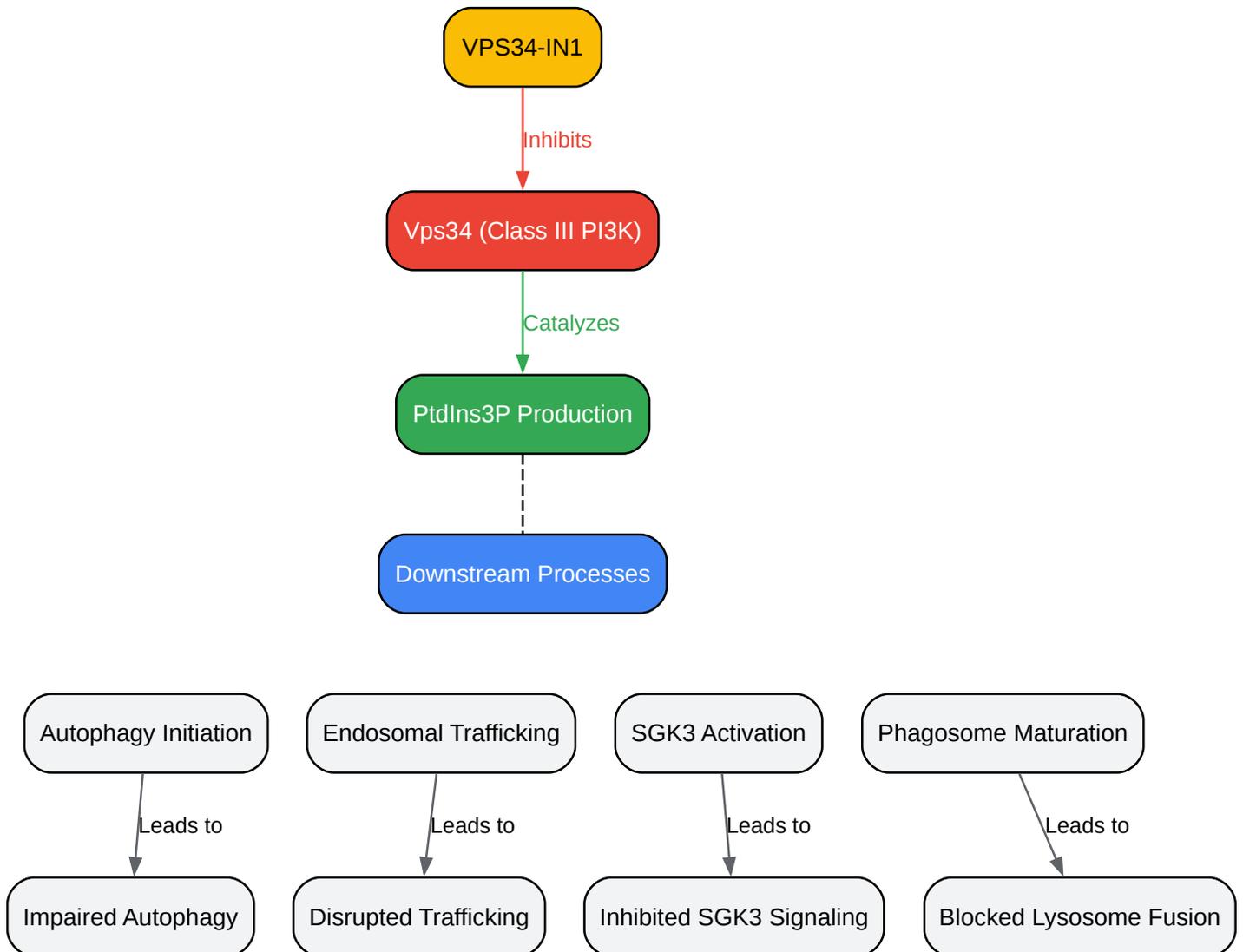
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Inhibition of Vps34 by VPS34-IN1 has profound effects on cellular processes, which are outlined in the table below.

Cellular Process	Effect of VPS34-IN1
PtdIns3P Pools	Rapidly depletes PtdIns3P on endosomal membranes, disrupting recruitment of FYVE and PX domain-containing proteins [1] [2]
SGK3 Signaling	Inhibits phosphorylation and activation of SGK3 (a PtdIns3P-dependent kinase) by disrupting its recruitment to endosomes [1]
Autophagy	Inhibits both basal and induced autophagy by disrupting the formation and maturation of autophagosomes [3] [4] [5]
Vesicular Trafficking	Impairs endocytic sorting, phagosome-lysosome fusion, and general vesicular trafficking, leading to accumulated intracellular vesicles [3] [2] [6]
mTORC1 Signaling	Can impair mTORC1 signaling in certain contexts, such as acute myeloid leukemia cells [3]
Cell Survival & Death	Induces apoptosis in specific cancer cells (e.g., AML) while sparing normal cells; shows synergy with other agents like L-asparaginase [3]

The following diagram summarizes the core mechanism of action of VPS34-IN1 and its primary cellular consequences:



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Key Experimental Evidence and Protocols

Researchers have employed several standardized protocols to validate the effects of VPS34-IN1.

- **In Vitro Kinase Assay:** The foundational **IC₅₀ value of 25 nM** was determined using recombinant Vps34 protein in kinase assays that measure the conversion of phosphatidylinositol (PtdIns) to PtdIns3P [1].
- **Cellular PtdIns3P Detection:** A common method involves **live-cell imaging** of cells expressing a fluorescently tagged double FYVE domain (e.g., GFP-2xFYVE or GFP-2xHrs), which binds

specifically to PtdIns3P on endosomes. Treatment with VPS34-IN1 causes a rapid (within 1-5 minutes) dispersal of this punctate signal, confirming target engagement in cells [1] [2].

- **SGK3 Activity Monitoring:** The phosphorylation status of SGK3 is a key biomarker. Researchers typically analyze **SGK3 phosphorylation at its T-loop (PDK1 site) and hydrophobic motif (mTOR site)** via western blotting. VPS34-IN1 treatment leads to a rapid (~60%) loss of this phosphorylation without affecting the related SGK2 isoform [1].
- **Autophagy Flux Analysis:** To assess autophagy inhibition, scientists treat cells with VPS34-IN1 and monitor **LC3 lipidation (conversion of LC3-I to LC3-II) and p62/SQSTM1 degradation** by western blot. Alternatively, the formation of **GFP-LC3 puncta** can be quantified by immunofluorescence or flow cytometry, often in combination with lysosomal inhibitors like chloroquine to measure flux [3] [4].

Research and Therapeutic Applications

VPS34-IN1 is primarily used as a **chemical probe** to dissect the physiological roles of Vps34 [1]. Its high selectivity makes it superior to earlier, less specific PI3K inhibitors like wortmannin or 3-methyladenine.

In therapeutic contexts, research has shown promising **anti-leukemic activity in Acute Myeloid Leukemia (AML)**, where it induces apoptosis in cancer cells while sparing normal CD34+ hematopoietic cells [3]. It also demonstrates **synergistic effects when combined with other agents**, such as L-asparaginase [3].

Furthermore, VPS34-IN1 has been instrumental in basic research, helping to define Vps34's critical role in **membrane fusion events** for phagosomes, autophagosomes, and endosomes with lysosomes [2], and in regulating the functional adaptation of **effector regulatory T cells (eTregs)**, which impacts autoimmunity and anti-tumor immunity [7].

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